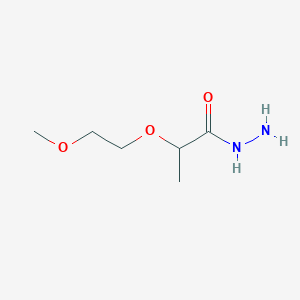

2-(2-Methoxyethoxy)propanehydrazide

概要

説明

2-(2-Methoxyethoxy)propanehydrazide is an organic compound with the molecular formula C6H14N2O3 It is a hydrazide derivative, characterized by the presence of a hydrazine group attached to a propane backbone with methoxyethoxy substituents

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)propanehydrazide typically involves the reaction of 2-(2-Methoxyethoxy)propane with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazide product. The process involves the following steps:

Preparation of 2-(2-Methoxyethoxy)propane: This intermediate is synthesized through the reaction of 2-methoxyethanol with propylene oxide in the presence of a base catalyst.

Formation of this compound: The intermediate is then reacted with hydrazine hydrate under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to ensure consistent product quality.

化学反応の分析

Types of Reactions

2-(2-Methoxyethoxy)propanehydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The hydrazide group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted hydrazides .

科学的研究の応用

Therapeutic Applications

The compound has demonstrated significant potential in treating various diseases, particularly in oncology and neurodegenerative disorders.

1.1 Cancer Treatment

Research indicates that derivatives of 2-(2-Methoxyethoxy)propanehydrazide exhibit anticancer properties. These compounds have been shown to inhibit the c-Met signaling pathway, which is implicated in tumor growth and metastasis. For instance, a patent describes its use in treating neoplasia including lung, colon, and breast cancers, as well as conditions like corneal graft rejection and diabetic retinopathy .

1.2 Neurodegenerative Diseases

Recent studies have also focused on the compound's potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The synthesis of related hydrazides has been linked to improved drug-like properties and bioavailability, suggesting their use as therapeutic agents in managing these conditions .

Synthesis and Chemical Properties

The synthesis of this compound typically involves several steps including the reaction of hydrazine derivatives with appropriate aldehydes or ketones under controlled conditions.

Key Synthesis Steps:

- Formation of Hydrazide: The initial step often involves hydrazinolysis of corresponding esters.

- Refluxing Conditions: Refluxing in solvents like ethanol or methanol is common to achieve the desired purity and yield.

- Microwave Irradiation: This modern technique is sometimes employed to enhance reaction rates and improve yields .

Bioinformatics Characterization

Bioinformatics tools have been utilized to evaluate the pharmacokinetic properties of this compound derivatives. Studies have assessed their interactions with cytochrome P450 enzymes, toxicity profiles (including AMES toxicity), and predicted clinical outcomes based on ICD-10 classifications.

3.1 Drug-Likeness Evaluation

A comprehensive analysis using software tools has shown that several derivatives maintain favorable drug-likeness scores, adhering to Lipinski's rule of five, which predicts good absorption and permeation characteristics .

3.2 Toxicity Predictions

Toxicity assessments have indicated that while some derivatives exhibit low toxicity profiles, further studies are necessary to fully understand their safety margins in clinical applications .

Case Studies

Several case studies highlight the practical applications of this compound:

作用機序

The mechanism of action of 2-(2-Methoxyethoxy)propanehydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with carbonyl-containing compounds, leading to the formation of hydrazones. This reaction is similar to the Wolff-Kishner reduction, where hydrazones are formed and subsequently reduced to alkanes under basic conditions . The compound’s effects are mediated through its ability to modify the structure and function of target molecules, influencing various biochemical pathways.

類似化合物との比較

Similar Compounds

2-(2-Methoxyphenoxy)propanehydrazide: Similar in structure but with a phenoxy group instead of a methoxyethoxy group.

2-[2-(2-Methoxyethoxy)ethoxy]propanehydrazide: Contains additional ethoxy groups, leading to different chemical properties.

Uniqueness

2-(2-Methoxyethoxy)propanehydrazide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of methoxyethoxy groups enhances its solubility and reactivity compared to other hydrazides, making it a valuable compound in various research and industrial contexts.

生物活性

2-(2-Methoxyethoxy)propanehydrazide, a compound with the CAS number 1339027-06-3, has garnered interest in the scientific community for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a hydrazide functional group, which is known for its reactivity and ability to form various derivatives. The presence of the methoxyethoxy group enhances its solubility and bioavailability, which are critical factors for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets:

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in inflammatory pathways, such as Cyclooxygenase-2 (COX-2). This suggests that this compound may exhibit anti-inflammatory properties by modulating these pathways .

- Antimicrobial Activity : Research indicates that hydrazides can possess antimicrobial properties. The structural characteristics of this compound may allow it to disrupt bacterial cell walls or interfere with metabolic processes.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Anti-inflammatory | Potential inhibition of COX-2 enzyme | |

| Antimicrobial | Exhibited activity against various bacterial strains | |

| Cytotoxicity | Induced apoptosis in cancer cell lines |

Case Studies

- Anti-inflammatory Effects : In a study evaluating compounds similar to this compound, significant reductions in carrageenan-induced edema were observed, indicating effective anti-inflammatory properties. The results suggested that the compound could serve as a lead for developing new anti-inflammatory drugs .

- Antimicrobial Testing : A series of tests demonstrated that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential utility in treating infections caused by resistant strains.

- Cytotoxicity in Cancer Models : Preliminary studies showed that the compound induced apoptosis in several cancer cell lines, indicating its potential as an anticancer agent. The mechanism appeared to involve mitochondrial pathways, leading to cell death .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

- Absorption : The methoxy group likely enhances lipophilicity, improving absorption rates.

- Distribution : Studies suggest good tissue distribution due to its favorable solubility profile.

- Toxicity : Initial toxicity assessments indicate a low toxicity profile at therapeutic doses, although further studies are needed to confirm this .

特性

IUPAC Name |

2-(2-methoxyethoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3/c1-5(6(9)8-7)11-4-3-10-2/h5H,3-4,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHPXNKKNAMDLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。